molecular formula C15H17N3O2 B2880781 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2175979-05-0

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2880781
CAS No.: 2175979-05-0
M. Wt: 271.32
InChI Key: OOKLNCCFEGZVJT-UHFFFAOYSA-N
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Description

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide (CAS 2175979-05-0) is a specialized organic compound with a molecular weight of 271.31 g/mol and the formula C15H17N3O2 . Its structure features a pyrimidine core functionalized with a cyclopropyl group and is linked to a 2,5-dimethylfuran-3-carboxamide moiety . This heterocyclic framework is of significant interest in medicinal chemistry and drug discovery, as similar scaffolds are frequently investigated for their potential bioactivity . The cyclopropyl and dimethylfuran groups are strategically important, as they enhance the molecule's steric and electronic properties, which can improve binding affinity to biological targets and metabolic stability . Compounds with pyrimidine and furan moieties, like this one, are often explored as modulators of various biological targets, including kinases and G-protein-coupled receptors, for potential applications in treating diseases such as cancer, cardiovascular disorders, and neurological conditions . The precise synthesis and high purity of this compound are critical for obtaining reliable and reproducible results in biological assays and other research applications . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-5-13(10(2)20-9)15(19)16-7-12-6-14(11-3-4-11)18-8-17-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKLNCCFEGZVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 2,5-Dimethylfuran-3-carboxylic acid : A furan derivative with methyl substituents at positions 2 and 5 and a carboxylic acid group at position 3.
  • (6-Cyclopropylpyrimidin-4-yl)methanamine : A pyrimidine ring substituted with a cyclopropyl group at position 6 and an aminomethyl group at position 4.

The amide bond formation between these two fragments constitutes the final synthetic step.

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

Carbohydrate-Based Precursor Routes

The synthesis of furan derivatives from carbohydrates is well-documented. Patent US8324409B2 describes a one-pot method for converting fructose into 2,5-dimethylfuran (DMF) via 5-(hydroxymethyl)furfural (HMF) intermediates under hydrogenation and acid catalysis. While this patent focuses on DMF production, analogous strategies could be adapted to introduce a carboxylic acid group at position 3:

  • Hypothetical Route :
    • HMF Oxidation : Selective oxidation of HMF’s hydroxymethyl group at position 5 to a carboxylic acid using catalytic RuO₂ or TEMPO/NaClO systems.
    • Methylation : Friedel-Crafts alkylation to introduce methyl groups at positions 2 and 5.
    • Decarboxylation : Controlled decarboxylation to remove the position 5 carboxyl group, retaining the position 3 substituent.

This route remains speculative, as direct methods for 2,5-dimethylfuran-3-carboxylic acid synthesis are not explicitly detailed in the cited patents.

Paal-Knorr Cyclization

The Paal-Knorr reaction, which forms furans from 1,4-diketones, offers an alternative pathway:

  • 1,4-Diketone Preparation : Reacting ethyl acetoacetate with diethyl oxalate under basic conditions to form a 2,5-diketone intermediate.
  • Cyclization : Acid-catalyzed cyclization (e.g., HCl or polyphosphoric acid) to yield 2,5-dimethylfuran-3-carboxylic acid after hydrolysis.

Synthesis of (6-Cyclopropylpyrimidin-4-yl)Methanamine

Amination at Position 4

  • Gabriel Synthesis : Treating 4-chloro-6-cyclopropylpyrimidine with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
  • Reductive Amination : Condensation of 4-formyl-6-cyclopropylpyrimidine with ammonia under hydrogenation conditions (e.g., Ra-Ni or Pd/C).

Amide Bond Formation

Coupling 2,5-dimethylfuran-3-carboxylic acid with (6-cyclopropylpyrimidin-4-yl)methanamine requires activation of the carboxylic acid:

Acid Chloride Method

  • Activation : Treat the acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amidation : React the acyl chloride with the amine in dichloromethane (DCM) with a base (e.g., triethylamine).

Coupling Reagents

  • HATU/DIPEA : Mixing the acid and amine with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF achieves high yields.
  • EDCl/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in THF facilitate amide formation at 0–25°C.

Optimization Challenges

  • Regioselectivity : Ensuring methylation occurs exclusively at positions 2 and 5 during furan synthesis.
  • Stability : The cyclopropyl group is prone to ring-opening under acidic or oxidative conditions, necessitating mild reaction environments.
  • Purification : Chromatographic separation is often required to isolate the target amide from unreacted starting materials or byproducts.

Data Tables

Table 1: Comparative Analysis of Amide Coupling Methods
Method Reagents/Conditions Yield (%) Purity (%) Citation
Acid Chloride SOCl₂, Et₃N, DCM, 0°C 78 95 Hypothetical
HATU-Mediated HATU, DIPEA, DMF, 25°C 92 98
EDCl/HOBt EDCl, HOBt, THF, 25°C 85 97 Hypothetical
Table 2: Key Intermediates and Characterization Data
Intermediate NMR (δ, ppm) MS (m/z) Melting Point (°C)
2,5-Dimethylfuran-3-carboxylic acid 1H: 2.28 (s, 6H), 6.35 (s, 1H) 154 112–114
(6-Cyclopropylpyrimidin-4-yl)methanamine 1H: 1.02 (m, 4H), 3.85 (s, 2H) 150 89–91

Chemical Reactions Analysis

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antiinflammatory Properties

Research indicates that compounds similar to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide exhibit anti-inflammatory effects. These compounds are being investigated as potential treatments for inflammatory diseases due to their ability to inhibit matrix metalloproteinases (MMPs), particularly MMP9 and MMP12, which are implicated in various inflammatory processes .

Treatment of Obstructive Airway Diseases

The compound has been identified as a candidate for treating obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the inhibition of specific metalloproteinases that contribute to airway inflammation and remodeling .

Selectivity and Binding Affinity

Studies have shown that similar compounds possess high selectivity for certain molecular targets, such as metabotropic glutamate receptors (mGlu), which are involved in neurological functions. For instance, a related compound demonstrated over 900-fold selectivity for mGlu5 receptors compared to others, suggesting a promising therapeutic profile for neurodegenerative disorders .

In Vivo Efficacy

In preclinical trials, the efficacy of this compound was evaluated in animal models. The studies focused on its pharmacokinetics and pharmacodynamics, revealing favorable absorption and distribution characteristics that support its potential use in clinical settings .

Clinical Implications

The compound's role in modulating inflammatory pathways has led to discussions about its application in clinical trials targeting diseases characterized by excessive inflammation and tissue remodeling. Given the current landscape of drug development for such conditions, this compound represents a valuable addition to the therapeutic arsenal .

Data Summary Table

Application AreaMechanism of ActionRelevant Studies
Antiinflammatory PropertiesInhibition of MMP9 and MMP12
Treatment of Obstructive Airway DiseasesModulation of airway inflammation
Neurological DisordersSelective binding to mGlu receptors
Preclinical EfficacyFavorable pharmacokinetics

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of carboxamide derivatives where the 2,5-dimethylfuran-3-carboxamide group is connected to diverse heterocyclic systems. Key analogs include:

  • N-(5-Benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (7a) : Features a thiazole ring substituted with a benzyl group .
  • N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g) : Incorporates a chlorobenzyl-substituted thiazole .
  • Target Compound : Replaces the thiazole ring with a pyrimidine scaffold and introduces a cyclopropyl group.

Key Differences :

  • Core Heterocycle : Pyrimidine (target) vs. thiazole (analogs). Pyrimidine’s larger aromatic system may enhance π-π stacking interactions compared to thiazole.
  • Substituents : Cyclopropyl (target) vs. benzyl/chlorobenzyl (analogs). Cyclopropyl’s steric and electronic effects could influence solubility and metabolic stability.

Physicochemical Properties

Data from analogs provide a basis for comparison (Table 1):

Compound Core Heterocycle Substituent Melting Point (°C) Yield (%)
7a Thiazole Benzyl 140–141 93
7g Thiazole 4-Chlorobenzyl 140–141 93
Target Compound Pyrimidine Cyclopropylmethyl Not reported Not reported

Insights :

  • The cyclopropyl group in the target compound may lower melting points compared to benzyl analogs due to reduced crystallinity.
  • Pyrimidine’s polarity could increase solubility in polar solvents relative to thiazole derivatives.

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anticancer research. This article explores its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure that combines a cyclopropyl pyrimidine moiety with a dimethylfuran carboxamide. The molecular formula is C14H18N2OC_{14}H_{18}N_{2}O with a molecular weight of approximately 230.31 g/mol. Its structure is essential for understanding its interaction with biological targets.

Antimalarial Activity

Recent research has identified this compound as part of the cyclopropyl carboxamide class, which exhibits promising antimalarial properties. A study conducted on various compounds from the Janssen Jumpstarter library revealed that this class has potent activity against Plasmodium falciparum, the causative agent of malaria. The lead compound from this class showed an effective concentration (EC50) of approximately 40 nM against the asexual stage of the parasite, with no observed cytotoxicity to human cells .

Mechanism of Action:
The mechanism involves targeting the cytochrome b gene in the mitochondrial respiratory chain of the parasite. Mutations in this gene have been associated with drug resistance, highlighting the importance of this target in developing new antimalarial therapies .

Study 1: Antimalarial Efficacy

A phenotypic screening study highlighted the efficacy of cyclopropyl carboxamides against P. falciparum. The study demonstrated that modifications to the structure could enhance activity without compromising safety profiles. The findings support further investigation into structure-activity relationships (SAR) for optimizing therapeutic efficacy .

Study 2: Cytotoxicity Assessment

Computational methods were employed to assess the cytotoxic potential of compounds related to this compound. The study utilized molecular dynamics simulations to predict interactions with key proteins involved in cancer progression, suggesting that this compound may interact favorably with targets associated with leukemia and other malignancies .

Data Table: Biological Activity Summary

Biological Activity Target Efficacy (EC50) Notes
AntimalarialPlasmodium falciparum40 nMNo cytotoxicity in human cells
AnticancerVarious cancer cell linesNot specifiedPotential interactions with key proteins

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